Lipophilicity (LogP) Differentiation vs. Non-Methylated Analog
The 6-methyl substitution on the pyridine ring of 2-(6-Methylpyridin-3-yl)ethanamine results in a quantifiably higher lipophilicity compared to its non-methylated analog, 2-(pyridin-3-yl)ethanamine. This difference directly impacts the compound's suitability as a fragment for central nervous system (CNS) drug discovery, where higher LogP values (typically 1-3) are often desired for blood-brain barrier penetration [1]. The target compound's predicted LogP of 1.59 provides a distinct physicochemical profile compared to the unsubstituted pyridine analog, which would be expected to have a significantly lower LogP [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 1.59 |
| Comparator Or Baseline | 2-(pyridin-3-yl)ethanamine (Expected LogP <1.0 based on class trends) |
| Quantified Difference | Approximately >0.6 LogP unit increase due to methyl group addition |
| Conditions | Predicted property; standard in silico calculation |
Why This Matters
Higher lipophilicity is a key differentiator for designing CNS-penetrant fragments and for optimizing the physicochemical property space in lead generation.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
- [2] ChemSrc. (2024). 90196-84-2: 2-(6-methylpyridin-3-yl)ethanamine. Data for LogP. View Source
